molecular formula C30H43N7O9 B12090157 tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate

tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate

Cat. No.: B12090157
M. Wt: 645.7 g/mol
InChI Key: MFRDXMXKXVDYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate: is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as carbamoyl, hydroxymethyl, and oxopropyl groups. Its unique chemical properties make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Carbamoylation: This step involves the introduction of a carbamoyl group into the molecule. The reaction is usually carried out under mild conditions using reagents such as carbamoyl chloride or isocyanate.

    Oxopropylation: This step involves the addition of an oxopropyl group, typically through the reaction of the intermediate with an appropriate oxo compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require the presence of an oxidizing agent and an appropriate solvent, while reduction reactions may need a reducing agent and a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced compounds with fewer oxygen atoms.

Scientific Research Applications

tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is employed in biological studies to investigate the effects of specific functional groups on biological activity and to develop new bioactive compounds.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is utilized in industrial processes for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C30H43N7O9

Molecular Weight

645.7 g/mol

IUPAC Name

tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate

InChI

InChI=1S/C30H43N7O9/c1-17(2)24(36-26(42)21(37-22(39)12-13-23(37)40)15-33-29(45)46-30(3,4)5)27(43)35-20(7-6-14-32-28(31)44)25(41)34-19-10-8-18(16-38)9-11-19/h8-13,17,20-21,24,38H,6-7,14-16H2,1-5H3,(H,33,45)(H,34,41)(H,35,43)(H,36,42)(H3,31,32,44)

InChI Key

MFRDXMXKXVDYPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CNC(=O)OC(C)(C)C)N2C(=O)C=CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.